Cas no 82638-23-1 (4-caffeoylquinic acid)

4-caffeoylquinic acid structure
Product name:4-caffeoylquinic acid
4-caffeoylquinic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-caffeoylquinic acid
- Kryptochlorogensaeure
- 4-o-Caffeoyl quinic acid
- 4-O-Caffeoylquinic acid, >=98.0%
- CS-3767
- (1alpha,3alpha,4alpha,5beta)-4-(3-(3,4-(Dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1,3,5-trihydroxycyclohexanecarboxylic acid
- 49B68A4C-6EC9-4441-B7D7-E3B740A8CDEC
- Quinic acid 4-O-caffeate
- Quinic acid, 4-caffeoyl-, E-
- NCGC00180861-01
- PD118874
- (1S,3R,4S,5R)-4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,3,5-trihydroxycyclohexanecarboxylic acid
- Cyclohexanecarboxylic acid, 4-(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-1,3,5-trihydroxy-, (1alpha,3R,4alpha,5R)-
- 4-O-trans-caffeoylquinic acid
- 87099-73-8
- CYCLOHEXANECARBOXYLIC ACID, 4-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPEN-1-YL)OXY)-1,3,5-TRIHYDROXY-, (1.ALPHA.,3R,4.ALPHA.,5R)-
- ACon1_000120
- CHEBI:75491
- rel-(1S,3R,4S,5R)-4-(((E)-3-(3,4-Dihydroxyphenyl)acryloyl)oxy)-1,3,5-trihydroxycyclohexanecarboxylic acid
- 1ST40095
- CHEMBL4203706
- CYCLOHEXANECARBOXYLIC ACID, 4-(((2E)-3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPEN-1-YL)OXY)-1,3,5-TRIHYDROXY-, (1.ALPHA.,3R,4.ALPHA.,5R)-
- 4-Caffeoylquinic acid/ Cryptochlorogenic acid
- (3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid
- (1alpha,3R,4alpha,5R)-4-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,3,5-trihydroxycyclohexanecarboxylic acid
- BDBM50455380
- FC40707
- DA-72410
- Cryptochlorogenic acid, analytical standard
- Cryptochlorogenic acid (Standard)
- 4-Caffeoylquinic acid;4-O-Caffeoylquinic acid
- F23DJ84IZ9
- Cyclohexanecarboxylic acid, 4-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-1,3,5-trihydroxy-, (1alpha,3R,4alpha,5R)-
- 4-O-(E)-caffeoylquinic acid
- HY-N0787
- 4-Cqa
- CHEMBL3092676
- 82638-23-1
- SCHEMBL20883249
- Cinnamic acid, 3,4-dihydroxy-, 4-carboxy-2,4,6-trihydroxycyclohexyl ester
- Cyclohexanecarboxylic acid, 4-((3-(3,4-dihydroxyphenyl)-1-oxo-2-1R-propenyl)oxy)-1,3,5-trihydroxy-, (1R-(1alpha,3alpha,4alpha,5beta))-
- 4-O-(3,4-Dihydroxycinnamoyl)-D-quinic acid
- 4-(3,4-Dihydroxycinnamoyl)quinic acid
- HY-N0787R
- Cryptochlorogenic acid
- SCHEMBL18180782
- AKOS026674252
- (3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxy-cyclohexanecarboxylic acid
- MFCD10566638
- BS-17821
- Cryptochlorogenic-acid
- 4-O-Caffeoylquinic acid
- Cyclohexanecarboxylic acid, 4-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1,3,5-trihydroxy-, (1alpha,3R,4alpha,5R)-
- Q27145347
- 905-99-7
- UNII-F23DJ84IZ9
- Quinic acid, 4-caffeoyl-
- B0B55D52-5101-4E6D-AA67-72D1CECBAA5A
- CCG-268076
- s9319
- AKOS037514601
-
- MDL: MFCD10566638
- Inchi: InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14-,16+/m1/s1
- InChI Key: GYFFKZTYYAFCTR-JUHZACGLSA-N
- SMILES: C1=CC(=C(C=C1/C=C/C(=O)O[C@@H]2[C@@H](C[C@](C[C@H]2O)(C(=O)O)O)O)O)O
Computed Properties
- Exact Mass: 354.09508215Da
- Monoisotopic Mass: 354.09508215Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 520
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 165Ų
- XLogP3: -0.4
4-caffeoylquinic acid Related Literature
-
Michael?N. Clifford,Indu B. Jaganath,Iziar A. Ludwig,Alan Crozier Nat. Prod. Rep. 2017 34 1391
-
Alan Crozier,Indu B. Jaganath,Michael N. Clifford Nat. Prod. Rep. 2009 26 1001
-
Jae B. Park Food Funct. 2013 4 1632
-
Ru Li,Sui-ku Liu,Wei Song,Yuan Wang,Yan-jiao Li,Xue Qiao,Hong Liang,Min Ye Anal. Methods 2014 6 7181
-
Lanlan Ge,Haoqiang Wan,Shuming Tang,Haixia Chen,Jiemei Li,Keda Zhang,Boping Zhou,Jia Fei,Shiping Wu,Xiaobin Zeng RSC Adv. 2018 8 35374
82638-23-1 (4-caffeoylquinic acid) Related Products
- 1509963-29-4(N,N-Diisopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide)
- 2228534-28-7(1-6-(propan-2-yloxy)pyridin-2-ylcyclopropane-1-carbaldehyde)
- 838-32-4(2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine)
- 29150-63-8(Benzo[1,2-b:3,4-b':5,6-b'']trithiophene)
- 162752-09-2(4-Fluoro-2,3-dihydro-1H-inden-2-amine)
- 176182-06-2(Depressine)
- 1171791-30-2(N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl-2-phenylacetamide)
- 32488-17-8(N,N-diethylfuran-2-carboxamide)
- 2171714-51-3(3-amino(pyridin-3-yl)methyl-8-azabicyclo3.2.1octan-3-ol)
- 2114242-69-0(1-(1-ethoxyethyl)cyclopropane-1-carbonitrile)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent

Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk

BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent
